(3-Chloro-2-fluorophenyl)(cyclopropyl)methanone
CAS No.: 1342111-40-3
Cat. No.: VC2851180
Molecular Formula: C10H8ClFO
Molecular Weight: 198.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1342111-40-3 |
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Molecular Formula | C10H8ClFO |
Molecular Weight | 198.62 g/mol |
IUPAC Name | (3-chloro-2-fluorophenyl)-cyclopropylmethanone |
Standard InChI | InChI=1S/C10H8ClFO/c11-8-3-1-2-7(9(8)12)10(13)6-4-5-6/h1-3,6H,4-5H2 |
Standard InChI Key | UXAUBAKETRIXRX-UHFFFAOYSA-N |
SMILES | C1CC1C(=O)C2=C(C(=CC=C2)Cl)F |
Canonical SMILES | C1CC1C(=O)C2=C(C(=CC=C2)Cl)F |
Introduction
These properties highlight the compound's moderate volatility, hydrophobic nature (as indicated by LogP), and stability under standard conditions.
Synthesis of (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone
Synthetic Pathways
The synthesis of (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone typically involves the reaction of 3-chloro-2-fluorobenzoyl chloride with cyclopropylmagnesium bromide in an anhydrous ether solution under inert conditions. This method requires careful control of moisture and temperature to achieve high yields and purity.
The reaction mechanism can be summarized as follows:
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The electrophilic acyl chloride reacts with the nucleophilic Grignard reagent (cyclopropylmagnesium bromide).
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The resulting intermediate undergoes hydrolysis to yield the final ketone product.
Reaction Conditions
Optimal reaction conditions include:
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Anhydrous solvents such as diethyl ether or tetrahydrofuran (THF).
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Inert atmosphere using nitrogen or argon gas.
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Controlled temperatures ranging from -10°C to room temperature.
Challenges in Synthesis
Key challenges in synthesizing this compound include:
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Sensitivity to moisture, which can lead to side reactions.
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The need for precise stoichiometric control to prevent overreaction or incomplete conversion.
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Purification difficulties due to the presence of closely related by-products.
Chemical Reactivity
Functional Group Reactivity
The presence of both electron-withdrawing halogens (chlorine and fluorine) on the aromatic ring significantly influences the compound's reactivity:
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Electrophilic Aromatic Substitution (EAS): The halogens deactivate the aromatic ring toward EAS reactions but direct substitutions to ortho/para positions relative to themselves.
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Nucleophilic Aromatic Substitution (NAS): The electron-deficient nature of the ring enhances its susceptibility to NAS reactions under appropriate conditions.
The carbonyl group also participates in typical ketone reactions such as:
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Nucleophilic addition reactions with organometallic reagents.
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Condensation reactions forming enolates or imines.
Stability Under Various Conditions
The compound exhibits good thermal stability but may undergo decomposition at elevated temperatures beyond its boiling point () . It is stable under neutral and mildly acidic or basic conditions but may hydrolyze in strongly basic environments.
Biological Activity and Mechanism of Action
Mechanism of Action
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Covalent or non-covalent binding to active sites on proteins.
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Inducing conformational changes that alter enzymatic activity or receptor signaling.
Applications in Research and Industry
Medicinal Chemistry
In medicinal chemistry, (3-Chloro-2-fluorophenyl)(cyclopropyl)methanone serves as a scaffold for designing biologically active molecules. Its structural features make it suitable for developing inhibitors targeting specific enzymes or receptors.
Organic Synthesis
The compound's reactivity enables its use as an intermediate in synthesizing more complex molecules, particularly those containing cyclopropane or halogenated phenyl groups .
Material Science
Its physicochemical properties make it potentially useful in material science applications such as:
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Developing advanced polymers.
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Designing functionalized surfaces for catalysis or sensing.
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